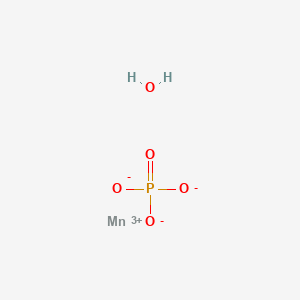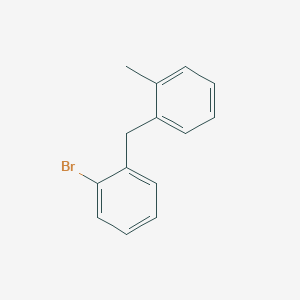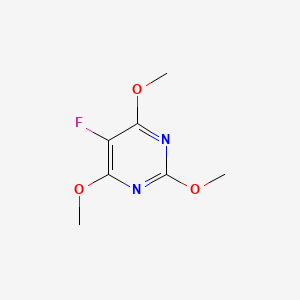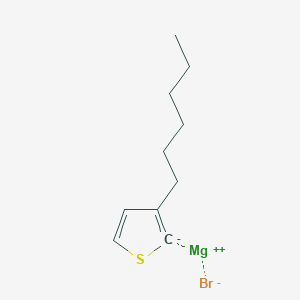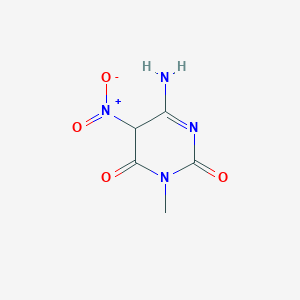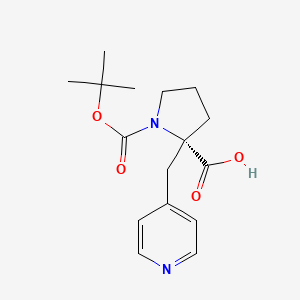
Boc-(S)-alpha-(4-pyridinylmethyl)-proline
Vue d'ensemble
Description
Boc-(S)-alpha-(4-pyridinylmethyl)-proline (Boc-Pyr-Pro) is an organic compound that is widely used in scientific research due to its ability to form peptide bonds and its stability in aqueous solutions. It has been used in a wide range of applications, including the synthesis of peptides, oligonucleotides, and other biologically active compounds. Boc-Pyr-Pro has also been used in the study of enzyme kinetics, protein structure and function, and other biochemical and physiological processes.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for Boc-(S)-alpha-(4-pyridinylmethyl)-proline involves the protection of the amino group, the coupling of the pyridine-containing side chain, and the deprotection of the Boc group.
Starting Materials
Boc-protected proline, 4-pyridinylmethanol, DCC, DMAP, TFA
Reaction
Boc-protect the amino group of proline using Boc2O and DMAP in CH2Cl2, Couple the pyridine-containing side chain to the Boc-protected proline using DCC and DMAP in CH2Cl2, Deprotect the Boc group using TFA in CH2Cl2
Applications De Recherche Scientifique
Boc-(S)-alpha-(4-pyridinylmethyl)-proline has been used in a variety of scientific research applications, including the synthesis of peptides, oligonucleotides, and other biologically active compounds. It has also been used in the study of enzyme kinetics, protein structure and function, and other biochemical and physiological processes. In addition, Boc-(S)-alpha-(4-pyridinylmethyl)-proline has been used as a model compound for the study of peptide-protein interactions and has been used to study the structure and function of peptides and proteins in solution.
Mécanisme D'action
Boc-(S)-alpha-(4-pyridinylmethyl)-proline acts as an acid catalyst in the formation of peptide bonds between amino acid derivatives. It is also able to form hydrogen bonds with other molecules, which can help stabilize the structure of the peptide. In addition, Boc-(S)-alpha-(4-pyridinylmethyl)-proline can interact with the side chains of amino acid residues, which can affect the conformation of the peptide and the interactions between the peptide and its environment.
Effets Biochimiques Et Physiologiques
Boc-(S)-alpha-(4-pyridinylmethyl)-proline has been shown to have a range of biochemical and physiological effects. It has been shown to interact with enzymes, proteins, and other molecules, which can affect their structure and function. In addition, Boc-(S)-alpha-(4-pyridinylmethyl)-proline has been shown to affect the activity of certain enzymes, such as proteases and kinases, which can have an impact on the regulation of biochemical pathways.
Avantages Et Limitations Des Expériences En Laboratoire
Boc-(S)-alpha-(4-pyridinylmethyl)-proline has several advantages for lab experiments, including its stability in aqueous solutions and its ability to form peptide bonds. Additionally, the use of Boc-(S)-alpha-(4-pyridinylmethyl)-proline in peptide synthesis is relatively simple and efficient. However, Boc-(S)-alpha-(4-pyridinylmethyl)-proline is limited in its ability to form hydrogen bonds and interact with side chains of amino acid residues, which can affect the conformation of the peptide and the interactions between the peptide and its environment.
Orientations Futures
There are several potential future directions for Boc-(S)-alpha-(4-pyridinylmethyl)-proline research. One potential direction is the development of new synthetic methods for the synthesis of peptides and other biologically active compounds using Boc-(S)-alpha-(4-pyridinylmethyl)-proline. Additionally, further research could be conducted on the biochemical and physiological effects of Boc-(S)-alpha-(4-pyridinylmethyl)-proline, including its ability to interact with enzymes, proteins, and other molecules. Finally, further studies could be conducted to explore the potential of Boc-(S)-alpha-(4-pyridinylmethyl)-proline as a model compound for the study of peptide-protein interactions.
Propriétés
IUPAC Name |
(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-15(2,3)22-14(21)18-10-4-7-16(18,13(19)20)11-12-5-8-17-9-6-12/h5-6,8-9H,4,7,10-11H2,1-3H3,(H,19,20)/t16-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJIFSVVQZMXKEI-INIZCTEOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CC2=CC=NC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@]1(CC2=CC=NC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001139806 | |
| Record name | 1-(1,1-Dimethylethyl) (2S)-2-(4-pyridinylmethyl)-1,2-pyrrolidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001139806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-(S)-alpha-(4-pyridinylmethyl)-proline | |
CAS RN |
1217722-02-5 | |
| Record name | 1-(1,1-Dimethylethyl) (2S)-2-(4-pyridinylmethyl)-1,2-pyrrolidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1217722-02-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,1-Dimethylethyl) (2S)-2-(4-pyridinylmethyl)-1,2-pyrrolidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001139806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



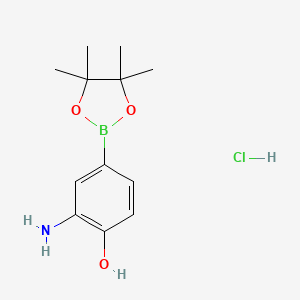
![Poly[(R)-3-hydroxybutyric acid] (natural origin)](/img/structure/B6336388.png)





